1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine
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Overview
Description
1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine is an organic compound that features a phenyl group attached to a methanimine moiety, which is further substituted with a phosphanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine typically involves the reaction of a phenyl-substituted methanimine with a phosphanyl reagent. One common method is the reaction of phenylmethanimine with isopropylphosphane under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. Catalysts may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can coordinate with metal centers, influencing the reactivity and stability of the compound. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with biological molecules.
Comparison with Similar Compounds
Phenylmethanimine: Lacks the phosphanyl group, resulting in different reactivity and applications.
Isopropylphosphane: Does not contain the imine group, limiting its use in certain reactions.
Phosphine oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness: 1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine is unique due to the presence of both the imine and phosphanyl groups, allowing it to participate in a wide range of chemical reactions and making it versatile for various applications.
Properties
CAS No. |
89996-84-9 |
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Molecular Formula |
C10H14NP |
Molecular Weight |
179.20 g/mol |
IUPAC Name |
phenyl(propan-2-ylphosphanyl)methanimine |
InChI |
InChI=1S/C10H14NP/c1-8(2)12-10(11)9-6-4-3-5-7-9/h3-8,11-12H,1-2H3 |
InChI Key |
LRABIYQTLVEESF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)PC(=N)C1=CC=CC=C1 |
Origin of Product |
United States |
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